ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor (BCR) signaling, which plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mecanismo De Acción
Ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate selectively binds to the ATP-binding site of BTK, inhibiting its kinase activity and downstream signaling pathways. This leads to the inhibition of BCR signaling and downstream survival pathways, ultimately inducing apoptosis in B-cell lymphoma cells.
Biochemical and physiological effects:
ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been shown to effectively inhibit BCR signaling and induce apoptosis in B-cell lymphoma cells in preclinical models. In addition, ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life in vivo. ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has also shown minimal off-target effects, with no significant inhibition of other kinases or adverse effects on normal B-cell function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is its specificity for BTK, which allows for selective targeting of B-cell lymphoma cells while sparing normal B-cell function. However, one limitation of ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is its relatively low yield in synthesis, which may limit its availability for large-scale studies.
Direcciones Futuras
For the development of ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate include the evaluation of its efficacy and safety in clinical trials for the treatment of various B-cell malignancies, as well as the investigation of its potential synergistic activity with other targeted therapies. In addition, further studies are needed to elucidate the mechanisms of resistance to ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate and to identify potential biomarkers for patient selection.
Métodos De Síntesis
The synthesis of ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves several steps, starting with the preparation of the key intermediate, 5-amino-6,7,8,9-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with N-(1-pyrrolidinylacetyl)glycine ethyl ester to give the desired product, ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate. The overall yield of this synthesis is around 20%.
Aplicaciones Científicas De Investigación
Ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been shown to inhibit BCR signaling and induce apoptosis in B-cell lymphoma cells, leading to tumor regression in vivo. ethyl 2-[(1-pyrrolidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has also demonstrated synergistic activity with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.
Propiedades
Fórmula molecular |
C18H26N2O3S |
---|---|
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
ethyl 2-[(2-pyrrolidin-1-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H26N2O3S/c1-2-23-18(22)16-13-8-4-3-5-9-14(13)24-17(16)19-15(21)12-20-10-6-7-11-20/h2-12H2,1H3,(H,19,21) |
Clave InChI |
MFOMOSZQRDUBFU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CN3CCCC3 |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CN3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.